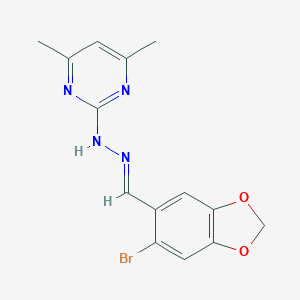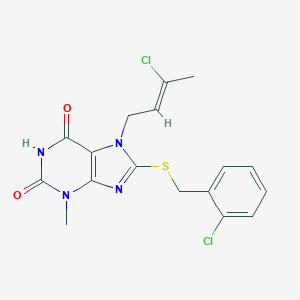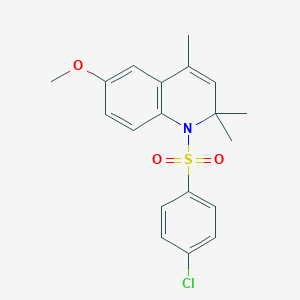![molecular formula C13H11F5O4 B415887 2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid CAS No. 303133-78-0](/img/structure/B415887.png)
2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid typically involves the esterification of benzoic acid with 4,4,5,5,5-pentafluoropentanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond . The reaction mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms in the pentafluoropentyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure enhances its reactivity and selectivity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}-6-(prop-1-yn-1-yl)benzoic acid: A similar compound with an additional prop-1-yn-1-yl group, which may alter its chemical properties and applications.
4,4,5,5,5-Pentafluoropentanol: The alcohol precursor used in the synthesis of 2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid.
Uniqueness
This compound is unique due to its specific combination of a benzoic acid core and a highly fluorinated pentyl group. This structure imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various scientific and industrial applications.
特性
IUPAC Name |
2-(4,4,5,5,5-pentafluoropentoxycarbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F5O4/c14-12(15,13(16,17)18)6-3-7-22-11(21)9-5-2-1-4-8(9)10(19)20/h1-2,4-5H,3,6-7H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGIEAZBRIUEFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(Z)-3-chlorobut-2-enyl]-8-(3-chloro-2-hydroxypropyl)sulfanyl-3-methylpurine-2,6-dione](/img/structure/B415806.png)

![2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(2-furylmethyl)acetamide](/img/structure/B415809.png)
![1-benzyl-8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415812.png)




![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(Z)-(2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B415820.png)
![Ethyl 4-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B415823.png)



